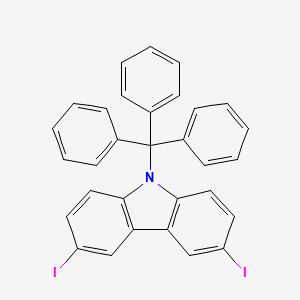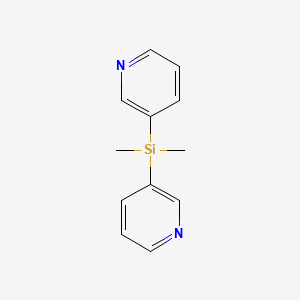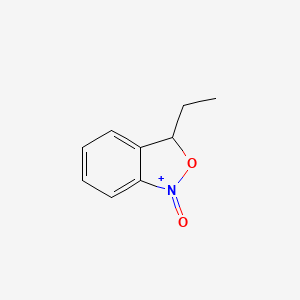![molecular formula C20H21NO3S B14300368 2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]- CAS No. 123289-89-4](/img/structure/B14300368.png)
2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]- is an organic compound derived from naphthalene. It is characterized by the presence of a sulfonic acid group and an amino group attached to the naphthalene ring. This compound is commonly used in the synthesis of dyes and pigments due to its ability to form stable, vibrant colors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]- typically involves the sulfonation of naphthalene followed by amination. The process begins with the sulfonation of naphthalene using sulfuric acid at elevated temperatures to introduce the sulfonic acid group. The resulting sulfonated naphthalene is then subjected to a Bucherer reaction, where it is treated with ammonium salts to introduce the amino group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The sulfonation step is carefully controlled to prevent over-sulfonation, and the amination step is conducted under conditions that favor the formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The sulfonic acid and amino groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted naphthalenes. These products have applications in the synthesis of dyes, pigments, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of colorants for textiles, plastics, and inks.
Wirkmechanismus
The mechanism of action of 2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]- involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group enhances the compound’s solubility and reactivity, while the amino group allows for specific binding to target molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1-naphthalenesulfonic acid:
6-Amino-2-naphthalenesulfonic acid: Used in the production of dyes and pigments.
4-Amino-1-naphthalenesulfonic acid: Utilized in the synthesis of scandium complexes .
Uniqueness
2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]- is unique due to the presence of the bulky tert-butyl group attached to the phenyl ring. This structural feature imparts distinct steric and electronic properties, making it particularly useful in applications requiring specific molecular interactions and stability.
Eigenschaften
CAS-Nummer |
123289-89-4 |
|---|---|
Molekularformel |
C20H21NO3S |
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
6-(4-tert-butylanilino)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C20H21NO3S/c1-20(2,3)16-6-9-17(10-7-16)21-18-8-4-15-13-19(25(22,23)24)11-5-14(15)12-18/h4-13,21H,1-3H3,(H,22,23,24) |
InChI-Schlüssel |
QLAAJFRQMRRTMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



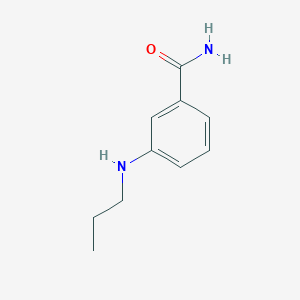
![4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14300309.png)
![1-Methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14300316.png)
![1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14300323.png)
![1-methyl-3-[(1R)-1,2,2-trimethylcyclopentyl]benzene](/img/structure/B14300328.png)

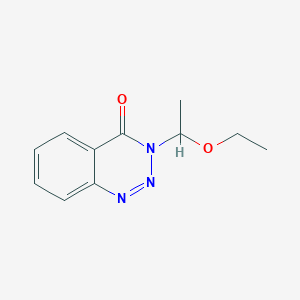
![3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene](/img/structure/B14300336.png)
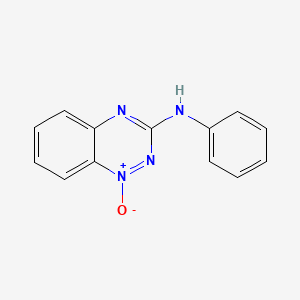
![Acetamide, N-[3-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14300348.png)
